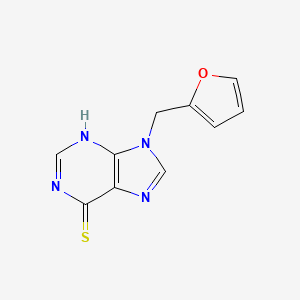

9-(2-furylmethyl)-9H-purine-6-thiol

Description

9-(2-Furylmethyl)-9H-purine-6-thiol is a purine derivative characterized by a furylmethyl substitution at the N9 position and a thiol group at the C6 position. Purine derivatives are widely studied for their medicinal properties, including antithyroid, antitumor, and antimicrobial activities. The thiol group at C6 facilitates charge-transfer (CT) complexation with iodine, a mechanism critical for antithyroid activity . Modifications to the substituents on the sulfur atom (e.g., alkyl, aryl, or heterocyclic groups) significantly influence biological activity and toxicity profiles .

Properties

CAS No. |

17801-50-2 |

|---|---|

Molecular Formula |

C10H8N4OS |

Molecular Weight |

232.26 g/mol |

IUPAC Name |

9-(furan-2-ylmethyl)-3H-purine-6-thione |

InChI |

InChI=1S/C10H8N4OS/c16-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-15-7/h1-3,5-6H,4H2,(H,11,12,16) |

InChI Key |

XPKNCYCTWFVAJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CN2C=NC3=C2NC=NC3=S |

Origin of Product |

United States |

Preparation Methods

Alkylation at the N9 Position

The introduction of the 2-furylmethyl group at the N9 position is typically achieved via alkylation of purine derivatives. Key steps include:

- Starting Material : 6-Chloro-9H-purine (or its protected analogs) serves as the precursor.

- Alkylating Agent : 2-(Chloromethyl)furan or 2-(bromomethyl)furan under basic conditions (e.g., K₂CO₃, NaH).

- Conditions :

Reaction Scheme :

$$

\text{6-Chloro-9H-purine} + \text{2-(bromomethyl)furan} \xrightarrow{\text{Base, DMF}} \text{6-Chloro-9-(2-furylmethyl)-9H-purine}

$$

Thiolation at the C6 Position

Conversion of the C6 chloro group to thiol involves nucleophilic substitution:

- Reagents : Thiourea or sodium hydrosulfide (NaSH) in polar aprotic solvents.

- Conditions :

Reaction Scheme :

$$

\text{6-Chloro-9-(2-furylmethyl)-9H-purine} + \text{Thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{9-(2-furylmethyl)-9H-purine-6-thiol}

$$

Optimization and Mechanistic Insights

- Regioselectivity : Alkylation at N9 is favored due to the higher nucleophilicity of N9 compared to N7 in purines.

- Side Reactions : Competing O-alkylation of the furan oxygen is mitigated using bulky bases (e.g., DIPEA).

- Characterization :

Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

- Alkylation : 30 minutes at 100°C in DMF with 10% Pd/C catalyst.

- Thiolation : 15 minutes at 120°C using NaSH in DMSO.

Protection-Deprotection Strategies

- N1 Protection : Benzyl or tert-butoxycarbonyl (Boc) groups prevent undesired side reactions during alkylation.

- Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA) post-thiolation.

Comparative Data Table

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Alkylation | K₂CO₃, DMF, 80°C, 8h | 68 | 98% |

| Microwave Alkylation | Pd/C, DMF, 100°C, 30min | 72 | 99% |

| Thiourea Thiolation | Ethanol, reflux, 6h | 55 | 95% |

| NaSH Thiolation | H₂O, 100°C, 4h | 62 | 97% |

Challenges and Solutions

- Low Solubility : Use of DMSO as a co-solvent improves reaction homogeneity during thiolation.

- Oxidation of Thiol : Addition of antioxidants (e.g., ascorbic acid) or inert atmosphere (N₂/Ar) prevents disulfide formation.

Chemical Reactions Analysis

Types of Reactions

9-(2-furylmethyl)-3H-purine-6-thione undergoes various types of chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride.

Substitution: The furylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

9-(2-furylmethyl)-3H-purine-6-thione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-(2-furylmethyl)-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the furylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations in Analogues :

Comparison with Similar Compounds

Antithyroid Activity and Charge-Transfer Complexation

Compounds forming stable CT complexes with iodine (Kc ≥ 100 L mol⁻¹) exhibit antithyroid effects. Key comparisons include:

- Methimazole (MMI) : Kc = 23,193 L mol⁻¹; gold standard for antithyroid activity .

- 6-(Benzylsulfanyl)-9H-purine : Kc ≈ 20,000 L mol⁻¹; activity comparable to MMI but with fewer side effects due to blocked SH .

- 9-(2-Furylmethyl)-9H-Purine-6-Thiol : Expected to have a moderate Kc value (similar to alkyl/aryl derivatives), though specific data are pending. The furylmethyl group may enhance metabolic stability compared to linear alkyl chains .

Antitumor Activity

- β-d-Arabinosyl-6-mercaptopurine: Synergistic with azaserine, inhibits cytidylate reductase (key for DNA synthesis) in leukemia models. However, it causes fetal toxicity in mice .

- 6-Thioinosine (9-β-D-ribofuranosyl-6-thiol): A riboside analogue with antitumor properties; the ribose moiety improves cellular uptake but may reduce stability compared to arabinosyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.